molecular formula C16H14F2N2O2 B14591784 2-(2,2-Difluoroacetamido)-N-(2-methylphenyl)benzamide CAS No. 61555-11-1

2-(2,2-Difluoroacetamido)-N-(2-methylphenyl)benzamide

Katalognummer: B14591784
CAS-Nummer: 61555-11-1
Molekulargewicht: 304.29 g/mol
InChI-Schlüssel: OXZJQPDXOYYSIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Difluoroacetamido)-N-(2-methylphenyl)benzamide is an organic compound characterized by the presence of a difluoroacetamido group and a methylphenyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroacetamido)-N-(2-methylphenyl)benzamide typically involves the following steps:

    Formation of the Difluoroacetamido Group: This can be achieved by reacting difluoroacetic acid with an appropriate amine under acidic conditions to form the difluoroacetamide.

    Attachment to Benzamide Core: The difluoroacetamido group is then attached to the benzamide core through a condensation reaction, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Difluoroacetamido)-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroacetamido group, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

2-(2,2-Difluoroacetamido)-N-(2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(2,2-Difluoroacetamido)-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetamido group can form hydrogen bonds with active site residues, while the benzamide core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,2-Difluoroacetamido)-N-(2-chlorophenyl)benzamide
  • 2-(2,2-Difluoroacetamido)-N-(2-fluorophenyl)benzamide
  • 2-(2,2-Difluoroacetamido)-N-(2-bromophenyl)benzamide

Uniqueness

2-(2,2-Difluoroacetamido)-N-(2-methylphenyl)benzamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Eigenschaften

CAS-Nummer

61555-11-1

Molekularformel

C16H14F2N2O2

Molekulargewicht

304.29 g/mol

IUPAC-Name

2-[(2,2-difluoroacetyl)amino]-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C16H14F2N2O2/c1-10-6-2-4-8-12(10)19-15(21)11-7-3-5-9-13(11)20-16(22)14(17)18/h2-9,14H,1H3,(H,19,21)(H,20,22)

InChI-Schlüssel

OXZJQPDXOYYSIU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.